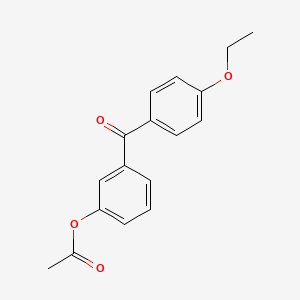

3-Acetoxy-4'-ethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetoxy-4’-ethoxybenzophenone, also known as Acetochlor, is a synthetic organic compound that belongs to the family of Benzophenones1. It is used for experimental and research purposes2.

Synthesis Analysis

While there are no specific papers detailing the synthesis of 3-Acetoxy-4’-ethoxybenzophenone, a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), was synthesized from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid34.

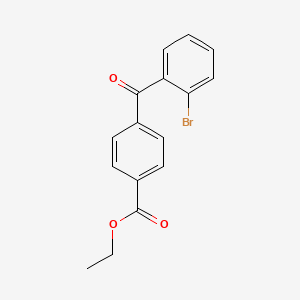

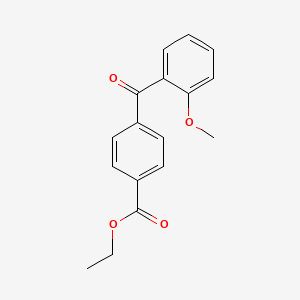

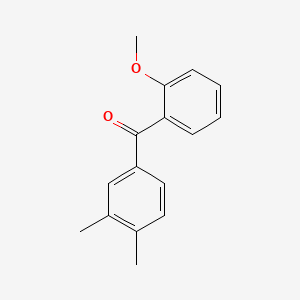

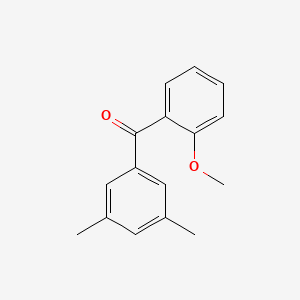

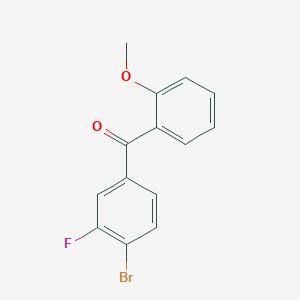

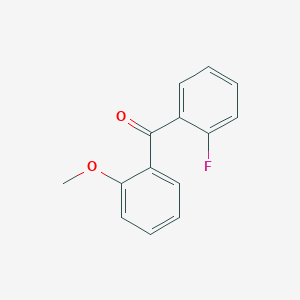

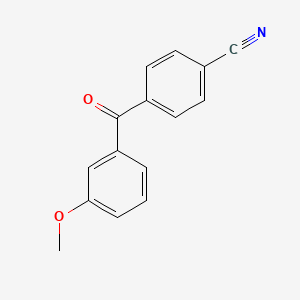

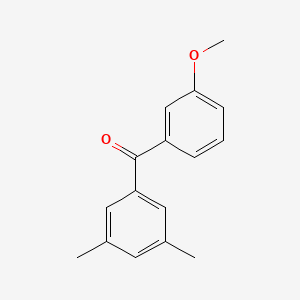

Molecular Structure Analysis

The molecular formula of 3-Acetoxy-4’-ethoxybenzophenone is C17H16O41. However, detailed structural analysis such as bond lengths and angles are not available in the search results.

Chemical Reactions Analysis

There are no specific chemical reactions involving 3-Acetoxy-4’-ethoxybenzophenone found in the search results. However, a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), was found to have significant antibacterial properties34.Physical And Chemical Properties Analysis

The molecular weight of 3-Acetoxy-4’-ethoxybenzophenone is 284.31 g/mol1. Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

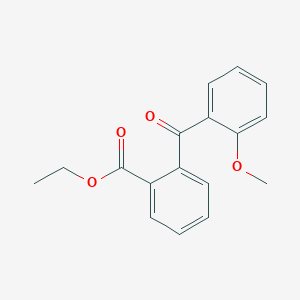

1. Photochemical Synthesis and Applications

Research has explored the photochemical synthesis involving benzophenones. One study focused on the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate, resulting in the formation of acetoxy-hydroxy-methoxybenzophenone compounds, highlighting their potential in chemical synthesis processes (Diaz-Mondejar & Miranda, 1982).

2. Metabolism in Liver Microsomes

A study on benzophenone-3, a structurally related compound, revealed insights into its metabolism by rat and human liver microsomes, providing essential data on how such compounds are processed in biological systems, which can be crucial for understanding the metabolism of related benzophenone derivatives (Watanabe et al., 2015).

3. Environmental Detection and Analysis

Research includes the development of analytical methods for detecting benzophenone derivatives in environmental samples. One such study developed a method using dispersive liquid-liquid microextraction and liquid chromatography for the determination of benzophenone-3 and its metabolites in human serum, indicative of their relevance in environmental and health studies (Tarazona, Chisvert, & Salvador, 2013).

4. Role in Synthesis of Metallomesogens

Benzophenone derivatives are used in the synthesis of metallomesogenic complexes, as shown in a study where ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, synthesized from 4-acetoxybenzoyl chloride, was used to produce copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).

Safety And Hazards

Zukünftige Richtungen

While there are no specific future directions mentioned for 3-Acetoxy-4’-ethoxybenzophenone, research into similar compounds suggests potential applications in the development of new antimicrobial agents6.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

[3-(4-ethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-20-15-9-7-13(8-10-15)17(19)14-5-4-6-16(11-14)21-12(2)18/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPDOXGDGNJLNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641653 |

Source

|

| Record name | 3-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-ethoxybenzophenone | |

CAS RN |

890100-00-2 |

Source

|

| Record name | 3-(4-Ethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.